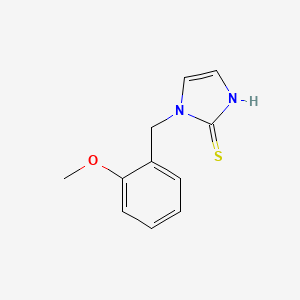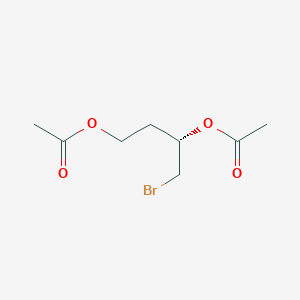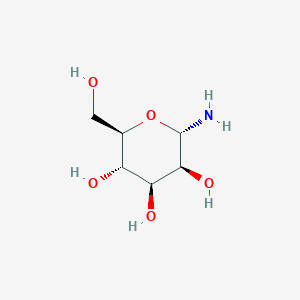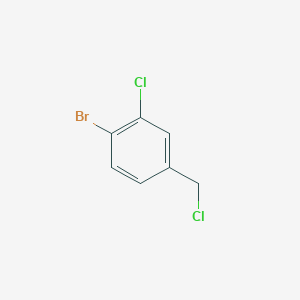
1-Bromo-2-chloro-4-(chloromethyl)benzene
Vue d'ensemble
Description
“1-Bromo-2-chloro-4-(chloromethyl)benzene” is a chemical compound with the molecular formula C7H6BrCl . It is also known by other names such as "Benzene, 1-bromo-4-(chloromethyl)-" .
Molecular Structure Analysis
The molecular structure of “1-Bromo-2-chloro-4-(chloromethyl)benzene” can be viewed as a 2D Mol file or a computed 3D SD file . The IUPAC Standard InChI isInChI=1S/C7H6BrCl/c8-7-3-1-6(5-9)2-4-7/h1-4H,5H2 . Chemical Reactions Analysis
While specific reactions involving “1-Bromo-2-chloro-4-(chloromethyl)benzene” are not detailed in the search results, benzene derivatives are known to undergo nucleophilic substitution reactions . This process is characterized by the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion .Physical And Chemical Properties Analysis
The molecular weight of “1-Bromo-2-chloro-4-(chloromethyl)benzene” is 205.480 . More specific physical and chemical properties such as boiling point, density, and refractive index are not provided in the search results for this exact compound.Applications De Recherche Scientifique
Synthesis of CCR5 Antagonists
1-Bromo-2-chloro-4-(chloromethyl)benzene has been utilized in the synthesis of non-peptide CCR5 antagonists, which are compounds of interest for their potential in treating conditions such as HIV. The process involves a series of reactions starting from 1-chloro-4-(chloromethyl)benzene, including elimination, reduction, and bromization reactions. These compounds have been characterized by various methods including NMR, IR, and MS, showcasing their structural uniqueness and potential bioactivity. The hemi-inhibitory concentration (IC50) for these compounds demonstrates their effectiveness in biological assays (Cheng De-ju, 2015), (H. Bi, 2015).
Chemical Synthesis and Characterization
In another example of its application, 1-Bromo-2-chloro-4-(chloromethyl)benzene was used in the synthesis of novel organic compounds through the formation of intermediates that further react to yield products with specific structural features. These products are then subjected to a series of characterizations to confirm their structures and to evaluate their potential applications in various fields. The detailed characterization includes 1H NMR, 13C NMR, and mass spectrometry, providing comprehensive insights into the molecular architecture of these compounds (Cheng De-ju, 2014).
Advanced Material Synthesis
The compound has also found applications in the synthesis of advanced materials. For instance, lithiophenylalkyllithiums, which are new dilithium reagents with both sp2- and sp3-hybridised remote carbanionic centres, have been synthesized using 1-Bromo-2-chloro-4-(chloromethyl)benzene among other chloro derivatives. These reagents have shown potential in various synthetic applications, including the formation of diols under specific reaction conditions. Such materials are of interest for their unique properties and potential utility in developing new chemical processes and products (M. Yus, D. J. Ramón, Inmaculada Gómez, 2002).
Propriétés
IUPAC Name |
1-bromo-2-chloro-4-(chloromethyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c8-6-2-1-5(4-9)3-7(6)10/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEABSOSDPYMCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)Cl)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501276605 | |
| Record name | 1-Bromo-2-chloro-4-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-chloro-4-(chloromethyl)benzene | |
CAS RN |
95349-72-7 | |
| Record name | 1-Bromo-2-chloro-4-(chloromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95349-72-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-chloro-4-(chloromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501276605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



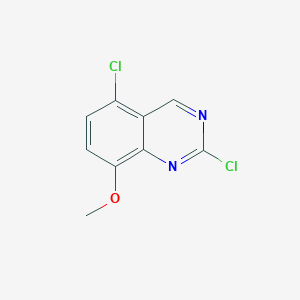

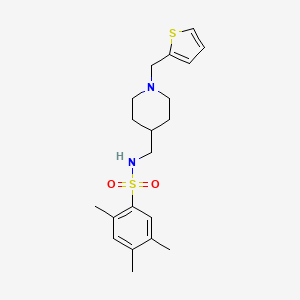
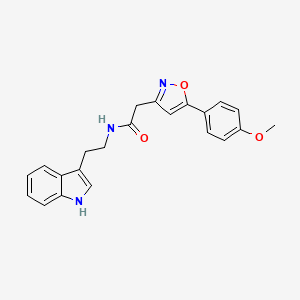
![4-methoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3316183.png)
![2,2-diphenyl-N-{3-[3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide](/img/structure/B3316184.png)
![5-ethyl-N-(2-methoxy-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)thiophene-2-sulfonamide](/img/structure/B3316187.png)
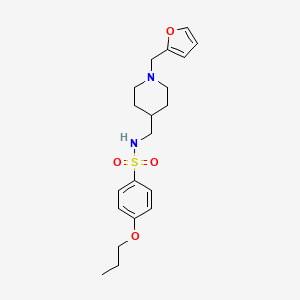
![2,5-dimethoxy-N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzenesulfonamide](/img/structure/B3316207.png)

